molecular formula C7H14O2S B1229816 7-Mercaptoheptanoic acid CAS No. 52000-32-5

7-Mercaptoheptanoic acid

Cat. No. B1229816
CAS RN: 52000-32-5
M. Wt: 162.25 g/mol
InChI Key: AZJTUYPIWZAMTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-mercaptoheptanoic acid and its derivatives involves various biochemical and chemical processes. Notably, the biosynthesis pathway has been elucidated in methanogenic bacteria, where it is synthesized from α-ketosuberate via a process that involves repeated α-keto acid chain elongation and subsequent conversion to a thiol group (White, 1989). Additionally, the chemical synthesis of related compounds, such as 7-mercaptoheptanoylthreonine phosphate (HS-HTP), has been reported, providing insights into synthetic methodologies that could be applicable to 7-mercaptoheptanoic acid (Noll, Donnelly, & Wolfe, 1987).

Molecular Structure Analysis

The molecular structure of 7-mercaptoheptanoic acid is characterized by a seven-carbon chain terminating in a carboxylic acid and a thiol group. This structure is crucial for its function in biological systems, particularly as a component of coenzymes in methanogenic bacteria. The detailed structure of component B of the methylcoenzyme M methylreductase system, which includes a 7-mercaptoheptanoic acid moiety, has been determined, providing valuable information on the molecular configuration and its implications for enzymatic activity (Noll, Rinehart, Tanner, & Wolfe, 1986).

Chemical Reactions and Properties

7-Mercaptoheptanoic acid's reactivity, particularly its thiol group, is pivotal in its role within biochemical pathways. The thiol group can undergo oxidation and form disulfides, which is a critical reaction in the functioning of methanogenic coenzyme systems. The synthesis and reactivity of HS-HTP, a closely related compound, underscore the importance of the thiol group in biological redox reactions and its potential chemical versatility (Noll, Donnelly, & Wolfe, 1987).

Physical Properties Analysis

While specific studies on the physical properties of 7-mercaptoheptanoic acid are limited, the physical characteristics of thiol-containing compounds generally include a distinct odor and the ability to form hydrogen bonds, which can affect their solubility and boiling points. The structure and physical properties of related compounds, such as 7-mercaptoheptanoylthreonine phosphate, have been analyzed, offering insights into how the thiol and carboxylic acid groups may influence the physical behavior of 7-mercaptoheptanoic acid (Noll, Rinehart, Tanner, & Wolfe, 1986).

Scientific Research Applications

1. Influence on Sensory Properties

7-Mercaptoheptanoic acid and its derivatives, such as 4-mercapto-2-heptanol, have been studied for their influence on the sensory properties of thiols with oxygen-sulfur functionality. These studies, particularly focusing on stereochemistry, have revealed significant impacts on sensory characteristics due to acetylation and the configurations of asymmetric centers (Nörenberg et al., 2013).

2. In Drug Metabolism Profiling

The application of 7-mercaptoheptanoic acid in drug metabolism profiling has been demonstrated. It has been used to develop an electrochemical microfluidic platform for profiling human P450 drug metabolism, which represents a significant advancement in evaluating the interaction of P450 and drugs (Fantuzzi et al., 2010).

3. Modulation of Electronic Structures

Research has shown that 7-mercaptoheptanoic acid can be used to control the modulation of electronic structures. For instance, it has been studied for its role in bonding geometries and the electronic structures of mercapto-acetic acid molecules on ZnO surfaces, contributing to significant insights in nanotechnology (Tian et al., 2010).

4. Synthesis of Amino Acids and Bioplastics

7-Mercaptoheptanoic acid and related compounds have been explored for the production of non-natural straight-chain amino acids, such as 7-aminoheptanoate, which are potential monomers for polymeric bioplastics. These studies are significant in the field of metabolic engineering and green chemistry (Cheng et al., 2019).

5. Applications in Food Chemistry

In food chemistry, 7-mercaptoheptanoic acid and its derivatives have been identified in various foods, influencing flavor and aroma. Research in this area includes the synthesis and sensorial evaluation of mercapto esters, which are important for understanding flavor profiles in foods like wine and passion fruit (Vermeulen & Collin, 2003).

6. Biodegradation Studies

The biodegradation of mercaptoheptanoic acids and related compounds has been extensively studied, providing valuable information on the environmental impact and degradation pathways of these compounds. This research is crucial for assessing the environmental safety of industrial chemicals (Rücker et al., 2018).

7. Self-Assembled Monolayers and Nanoparticles

7-Mercaptoheptanoic acid has been utilized in the formation of self-assembled monolayers on metal substrates, which are significant for various applications in nanotechnology and materials science. The research in this area has led to the development of new materials and methods for controlling surface properties at the nanoscale (Angelova et al., 2005).

properties

IUPAC Name

7-sulfanylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJTUYPIWZAMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199973
Record name 7-Mercaptoheptanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Mercaptoheptanoic acid

CAS RN

52000-32-5
Record name 7-Mercaptoheptanoic acid
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Record name 7-Mercaptoheptanoic acid
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Record name 7-Mercaptoheptanoic acid
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Record name 7-sulfanylheptanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
RH White - Biochemistry, 1989 - ACS Publications
… 7-Mercaptoheptanoic acid is also a … 7-mercaptoheptanoic acid moiety of component B, the following work was undertaken. The results of this work show that 7-mercaptoheptanoic acid …
Number of citations: 20 pubs.acs.org
RH White - Biochemistry, 1989 - ACS Publications
… enzymatically generated 7-mercaptoheptanoic acid by using … incorporated into the 7-mercaptoheptanoic acid but only after … the production of the 7-mercaptoheptanoic acid in a reaction …
Number of citations: 29 pubs.acs.org
RH White - Biochemistry, 1994 - ACS Publications
… Considering theclose structural similarities between biotin, lipoic acid, and 7-mercaptoheptanoic acid, and our present understanding of the involvement of adenylylation reactions in the …
Number of citations: 13 pubs.acs.org
B Solow, RH White - Archives of biochemistry and biophysics, 1997 - Elsevier
… The disulfide of 7-mercaptoheptanoic acid was prepared by the iodine oxidation of 7-mercaptoheptanoic acid as described by Noll et al. (3). L-Threonine, L-threonine methyl ester, Ntris(…
Number of citations: 10 www.sciencedirect.com
S Imabayashi, T Mita, T Kakiuchi - Langmuir, 2005 - ACS Publications
… effect of the change in the electrostatic properties on the ET reactions for mono-CDNP-substituted cyt c (mCDNPc) electrostatically immobilized on a SAM of 7-mercaptoheptanoic acid (…
Number of citations: 13 pubs.acs.org
DM Howell, M Graupner, H Xu, RH White - Journal of Bacteriology, 2000 - Am Soc Microbiol
… of intermediates in the biosynthesis of 7-mercaptoheptanoic acid, a moiety of methanoarchaeal … of the 7-mercaptoheptanoic acid moiety of coenzyme B, as shown in Fig. 1 (15). …
Number of citations: 37 journals.asm.org
CH Kuhner, SS Smith, KM Noll… - Applied and …, 1991 - Am Soc Microbiol
… Results suggest that the growth requirement might be satisfied by 7-mercaptoheptanoic acid … Steps in the conversion of oi-ketosuberate to 7-mercaptoheptanoic acid in methanogenic …
Number of citations: 11 journals.asm.org
KM Noll, MI Donnelly, RS Wolfe - Journal of biological chemistry, 1987 - Elsevier
… Synthesis of 7,''-Dithiodiheptanoic Acid-7-Mercaptoheptanoic acid was synthesized by dissolving 3.24 g (42.65 mmol) of thiourea in a stirred solution of 7-bromoheptanoic acid (1.78 g, …
Number of citations: 85 www.sciencedirect.com
A Fantuzzi, E Capria, LH Mak, VR Dodhia… - Analytical …, 2010 - ACS Publications
… , and reaction chamber with two electrode strips, one of which contains the human cytochrome P450 3A4 covalently bound to gold via a 6-hexanethiol and 7-mercaptoheptanoic acid (1:…
Number of citations: 58 pubs.acs.org
RH White - Archives of biochemistry and biophysics, 1989 - Elsevier
… The final product in this series of reactions, cu-ketosuberate, serves in the methanogenic bacteria as the biosynthetic precursor to the 7mercaptoheptanoic acid portion of 7-…
Number of citations: 22 www.sciencedirect.com

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